2-(2-Hydroxyethoxy)ethyl octanoate

Übersicht

Beschreibung

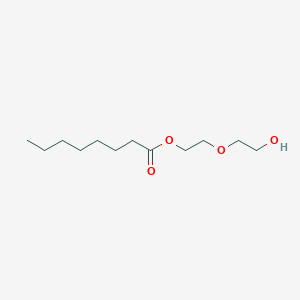

2-(2-Hydroxyethoxy)ethyl octanoate is an organic compound with the molecular formula C12H24O4 It is an ester formed from octanoic acid and 2-(2-hydroxyethoxy)ethanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl octanoate typically involves the esterification of octanoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxyethoxy)ethyl octanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the halogenated derivatives or amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Hydroxyethoxy)ethyl octanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It is used as a plasticizer in the production of polymers and as a surfactant in the formulation of detergents and emulsifiers.

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and 2-(2-hydroxyethoxy)ethanol. Octanoic acid can then enter metabolic pathways, such as the β-oxidation pathway, to produce energy. The hydroxyl group in the compound can also participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Hydroxyethoxy)ethyl hexanoate

- 2-(2-Hydroxyethoxy)ethyl decanoate

- 2-(2-Hydroxyethoxy)ethyl dodecanoate

Uniqueness

2-(2-Hydroxyethoxy)ethyl octanoate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features gives it distinct chemical properties and makes it suitable for specific applications, such as in the formulation of surfactants and plasticizers. Compared to similar compounds with different chain lengths, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Biologische Aktivität

2-(2-Hydroxyethoxy)ethyl octanoate, also known by its chemical formula C12H24O4, is an ester compound that has garnered interest in various biological applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H24O4

- Molecular Weight : 232.32 g/mol

- CAS Number : 12422950

- Structure : The structure consists of an octanoate group attached to a hydroxyethoxyethyl moiety, which contributes to its solubility and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The compound exhibits surfactant properties, which can enhance drug delivery systems by improving the solubility and bioavailability of poorly soluble drugs.

- Membrane Interaction : The hydroxyethoxy group can interact with lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit certain enzymes involved in lipid metabolism, impacting various metabolic pathways.

Therapeutic Applications

Research indicates potential applications in the following areas:

- Drug Delivery Systems : Due to its amphiphilic nature, this compound can be used as a carrier for hydrophobic drugs, enhancing their therapeutic efficacy.

- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its potential use in formulating topical antiseptics or preservatives.

- Cosmetic Applications : Its emollient properties make it a candidate for use in skin care products.

Study on Drug Delivery Enhancement

A study published in the Journal of Controlled Release investigated the use of this compound as a solubilizing agent for poorly soluble drugs. Results indicated a significant improvement in the dissolution rate and bioavailability of the tested compounds when formulated with this ester. The study highlighted the potential for developing more effective oral and parenteral drug formulations.

Antimicrobial Efficacy Assessment

Another research article focused on evaluating the antimicrobial activity of this compound against various pathogens. The findings suggested that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food and cosmetic formulations.

Safety Profile Evaluation

A safety assessment conducted through acute toxicity studies revealed that this compound has a favorable safety profile at concentrations typically used in formulations. No significant adverse effects were observed in animal models, supporting its use in consumer products.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H24O4 | Enhances drug solubility; antimicrobial properties |

| Ethyl oleate | C12H24O2 | Used as a solvent; less effective as an antimicrobial |

| Polyethylene glycol (PEG) | CnH2n+2On | Widely used in drug delivery; excellent biocompatibility |

This table illustrates how this compound compares to other compounds with similar structures but differing biological activities.

Eigenschaften

IUPAC Name |

2-(2-hydroxyethoxy)ethyl octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-12(14)16-11-10-15-9-8-13/h13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYHDTGNPTWQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497544 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-27-5 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.